molecular formula C18H14N4O2S B2743452 N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1226429-92-0

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide

Cat. No.: B2743452
CAS No.: 1226429-92-0
M. Wt: 350.4
InChI Key: QQHAIEFXVFMCQO-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an indole carboxamide structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases such as cancer and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves the reaction of 2-aminobenzothiazole with indole-3-carboxylic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its combined benzothiazole and indole structures, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-16(22-18-21-14-7-3-4-8-15(14)25-18)10-20-17(24)12-9-19-13-6-2-1-5-11(12)13/h1-9,19H,10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHAIEFXVFMCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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